Mimbane hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mimbane hydrochloride involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . This method ensures the compound is adequately dissolved for further use in research applications.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, it is typically synthesized in controlled laboratory environments to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Mimbane hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Mimbane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of mimbane hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to mimbane hydrochloride include:
- Terbinafine hydrochloride
- Promethazine hydrochloride
- Amiodarone hydrochloride
Uniqueness
This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of research applications. Its high purity and consistency also set it apart from other similar compounds .
Properties
CAS No. |
5560-73-6 |
---|---|
Molecular Formula |
C20H27ClN2 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
(1S,15R,20S)-3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3;1H/t14-,15-,19-;/m0./s1 |
InChI Key |
PGEHZROVWYXBFH-DOPHYNLBSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1[C@@H]4C[C@@H]5CCCC[C@H]5CN4CC3.Cl |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mimbane hydrochloride; W 2291A; W-2291A; W2291A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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